

# Potential hazards and toxicity of substituted anilines

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## Compound of Interest

Compound Name:	4-Bromo-2-methoxy-6-methylaniline
Cat. No.:	B1311259

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An in-depth technical guide on the potential hazards and toxicity of substituted anilines for researchers, scientists, and drug development professionals.

## Introduction

Aniline and its substituted derivatives are fundamental building blocks in the chemical industry, pivotal for the synthesis of a wide range of products including pharmaceuticals, dyes, pesticides, and polymers.<sup>[1][2]</sup> However, their widespread use is accompanied by significant toxicological concerns.<sup>[2][3]</sup> Exposure to these aromatic amines can occur through occupational settings, environmental pollutants, pesticide residues, and even consumer products like cosmetics and cigarette smoke.<sup>[3][4]</sup>

The toxicity of anilines is multifaceted, with primary concerns including hematotoxicity, genotoxicity, and carcinogenicity.<sup>[2][3]</sup> The nature and position of substituents on the aniline ring play a crucial role in modulating the toxicological profile of these compounds.<sup>[5][6]</sup> This guide provides a comprehensive overview of the hazards associated with substituted anilines, summarizing key toxicological data, detailing standard experimental methodologies for their assessment, and visualizing the underlying mechanisms of toxicity.

## Quantitative Toxicological Data

The following tables provide a comparative summary of quantitative toxicity data for various substituted anilines, facilitating risk assessment and comparison.

Table 1: Acute Toxicity Data for Substituted Anilines in Rodents[2][7][8]

Chemical Name	CAS Number	Oral LD50 (mg/kg, rat)	Dermal LD50 (mg/kg)	Inhalation LC50 (mg/L, 4h, rat)
Aniline	62-53-3	250 - 930[7][8]	820 (rabbit)[7], 1290 (guinea pig)[7]	1.86 - 3.3[7][8]
2-Chloroaniline	95-51-2	1016[7]	1000 (rat)[7]	4.2 - 6.1[7]
4-Chloroaniline	106-47-8	300 - 420[7]	360 (rabbit)[7]	2.34[7]
3,4-Dichloroaniline	95-76-1	530 - 880[7]	>1000 (rat)[7]	3.3[7]
2-Nitroaniline	88-74-4	1838[7]	>20000 (rabbit)[7]	>2.529 (dust/mist)[7]
4-Nitroaniline	100-01-6	750[7]	>7940[7]	-
o-Toluidine	95-53-4	670 - 900[2][7]	3250 (rabbit)[2]	-
m-Toluidine	108-44-1	450[2]	3250 (rabbit)[2]	-
p-Toluidine	106-49-0	330 - 656[2]	890 (rabbit)[2][7]	-

Data is presented as a range where different studies reported varying values. The species for dermal LD50 is noted in parentheses where it is not the rat.

Table 2: Chronic Toxicity and Carcinogenicity of Selected Anilines[2][7][9]

Chemical Name	IARC Classification	NOAEL/LOAEL (Species, Duration, Route)	Primary Target Organs for Carcinogenicity
Aniline	Group 2A (Probably carcinogenic to humans)[2][9]	NOAEL could not be established in a 2-year rat dietary study; LOAEL was 7 mg/kg bw/day.[9]	Spleen (in rats)[2][9]
4-Chloroaniline	Group 2B (Possibly carcinogenic to humans)	2 mg/kg bw/day (NOAEL, Rat, 2 years, Oral)	Spleen, Adrenal Gland
4-Nitroaniline	-	<3 mg/kg bw/day (LOAEL, Rat, 90 days, Oral)[7]	Blood, Spleen
2-Chloroaniline	-	6.4 mg/m <sup>3</sup> (LOAEL, Rat, 28 days, Inhalation)[7]	Erythrocytes

Table 3: Aquatic Toxicity of Substituted Anilines[7]

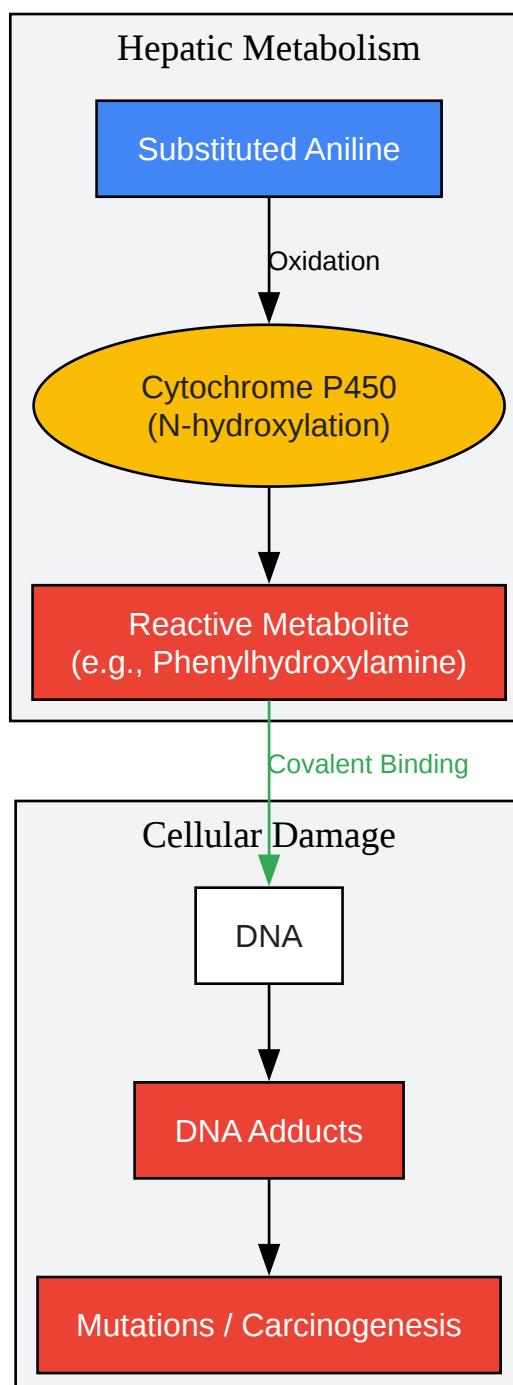
Chemical Name	CAS Number	Daphnia magna EC50 (48h, mg/L)	Algae IC50 (72h, mg/L)	Fish LC50 (96h, mg/L)
Aniline	62-53-3	0.1 - 0.66	1.9 - 18	8.2 - 11
2-Chloroaniline	95-51-2	0.35	1.8	2.4 - 20
4-Chloroaniline	106-47-8	0.05 - 0.32	0.08 - 1.9	10 - 33
3,4-Dichloroaniline	95-76-1	0.25 - 0.58	0.03	2 - 22
2-Nitroaniline	88-74-4	14	14.3	24 - 49
4-Nitroaniline	100-01-6	3.2 - 25	0.19	25 - 130

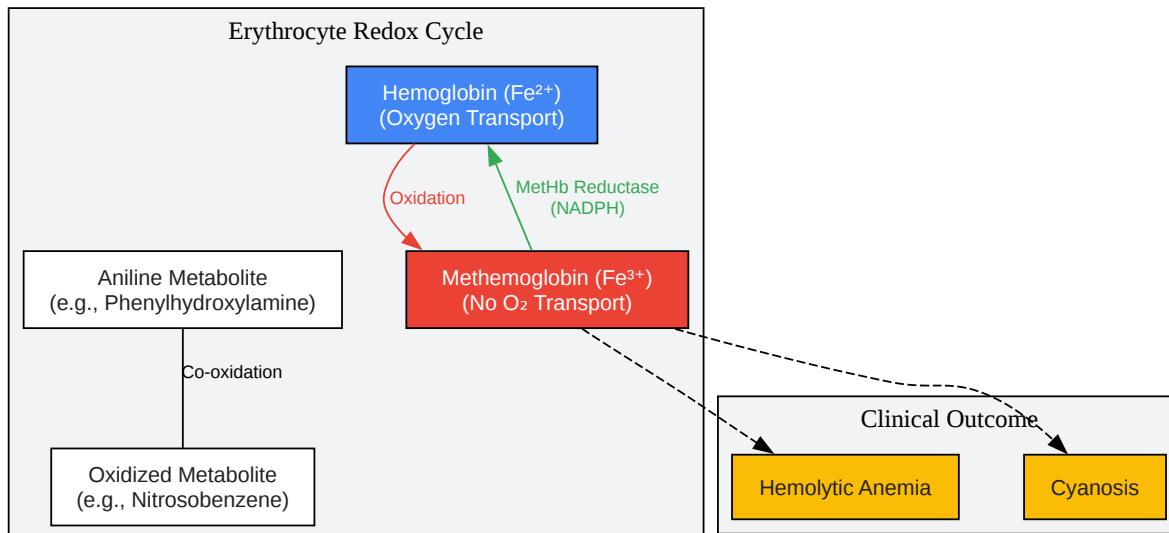
# Key Toxicological Mechanisms and Signaling Pathways

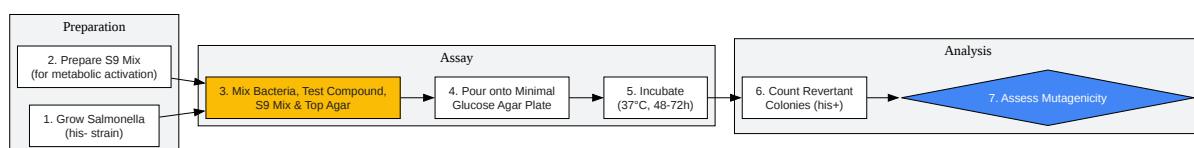
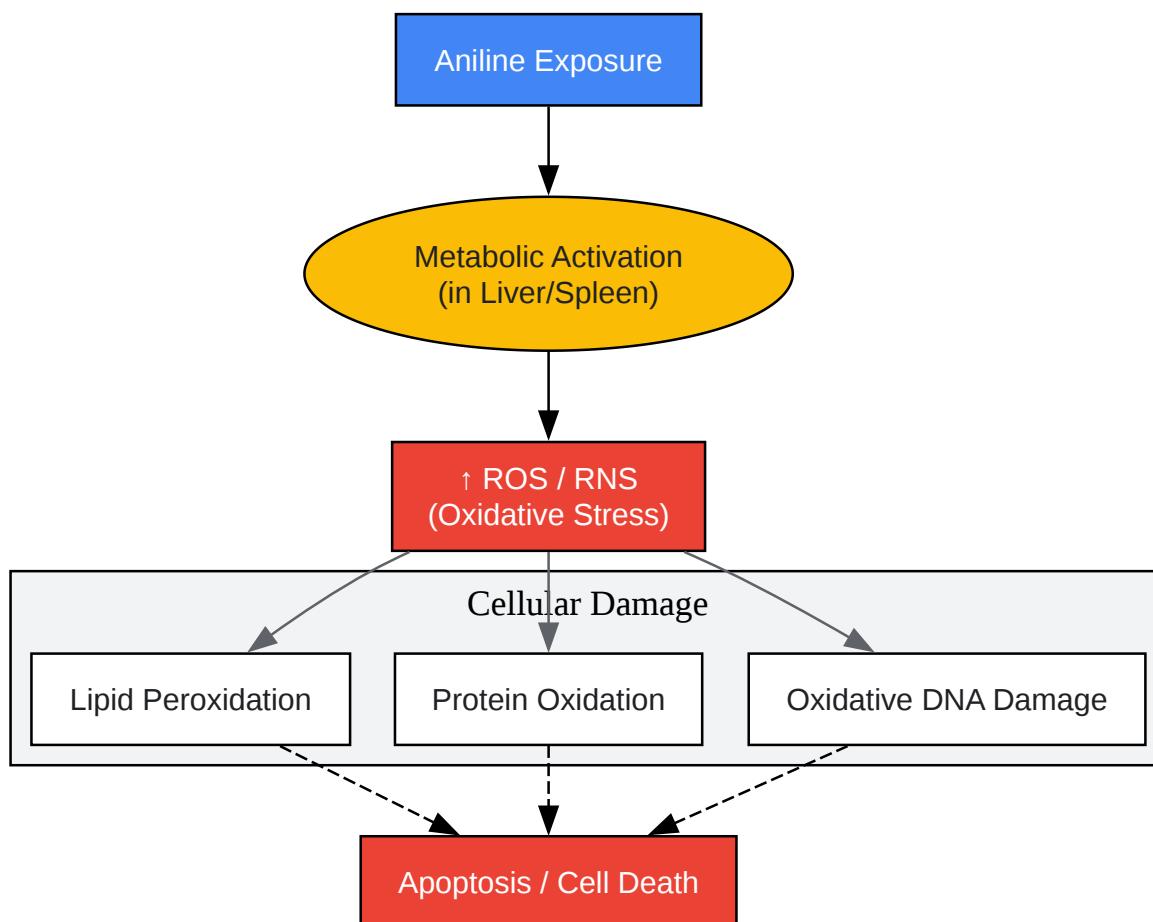
Substituted anilines exert their toxicity through several key mechanisms, which are visualized in the following diagrams.

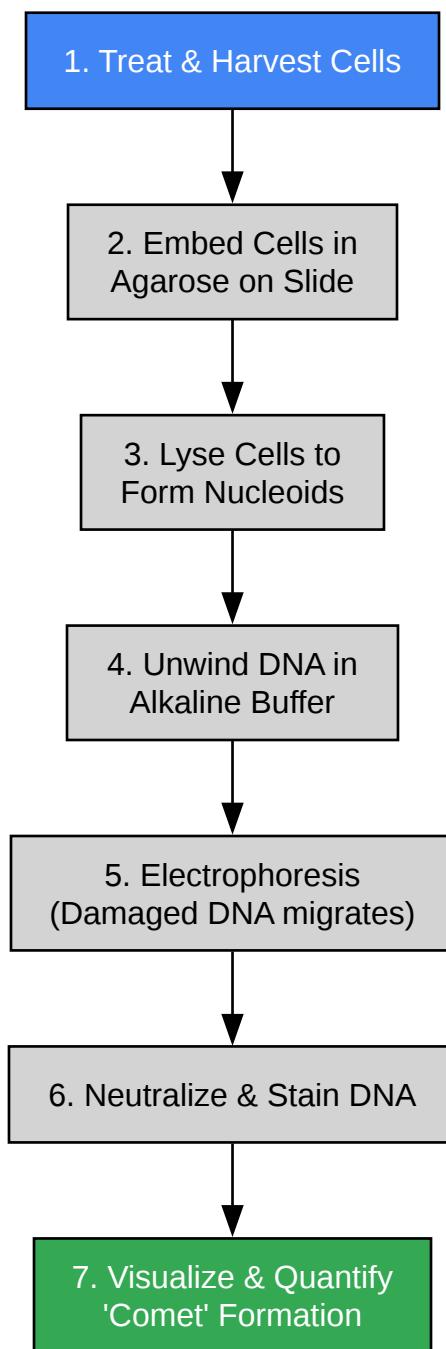
## Metabolic Activation

The toxicity of many anilines is contingent on their metabolic activation, primarily by cytochrome P450 enzymes in the liver.<sup>[7]</sup> This process, particularly N-hydroxylation, leads to the formation of reactive metabolites such as phenylhydroxylamines and nitrosoarenes.<sup>[7][10][11][12]</sup> These electrophilic intermediates can covalently bind to cellular macromolecules like DNA, leading to the formation of DNA adducts, which is a critical step in the initiation of carcinogenesis.<sup>[7][13][14]</sup>









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